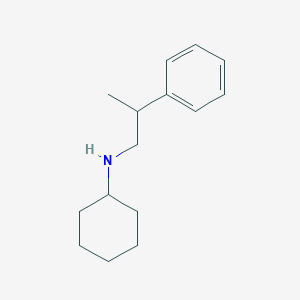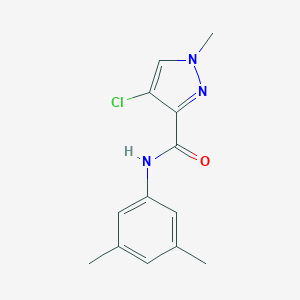![molecular formula C19H14BrN7O2 B267927 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as BMT-047, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique chemical structure and has shown promising results in various studies, making it an interesting subject of research.
Mechanism of Action
The mechanism of action of 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. This compound has been shown to have activity at several ion channels, including voltage-gated sodium channels and calcium channels, and has also been shown to interact with certain receptors, such as the GABA-A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. This compound has been shown to modulate the activity of ion channels and receptors, which can affect the electrical activity of cells and the release of neurotransmitters. This compound has also been shown to have anticonvulsant and analgesic effects in animal models, indicating its potential as a therapeutic agent for certain neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its unique chemical structure, which can provide insights into the structure-activity relationships of similar compounds. This compound has also been shown to have promising results in various studies, indicating its potential as a therapeutic agent. However, one limitation of using this compound is its limited availability, which can make it difficult to conduct large-scale studies.
Future Directions
There are several future directions for research on 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, including:
1. Further studies on the mechanism of action of this compound, to better understand its effects on ion channels and receptors.
2. Studies on the potential therapeutic applications of this compound, including its use as an anticonvulsant and analgesic agent.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, to determine its optimal dosage and administration route.
4. Development of new synthetic methods for this compound, to improve its yield and purity.
5. Studies on the structure-activity relationships of this compound and related compounds, to identify new compounds with improved activity and selectivity.
Conclusion:
In conclusion, this compound is a novel compound with a unique chemical structure that has shown promising results in various studies. This compound has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound, and to develop new synthetic methods and related compounds.
Synthesis Methods
The synthesis of 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves several steps, including the preparation of key intermediates and the final cyclization reaction. The synthesis of this compound has been described in detail in several research articles, and various modifications have been made to optimize the yield and purity of the final product.
Scientific Research Applications
10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has shown promising results in several studies, including its ability to modulate the activity of ion channels and receptors, and its potential as a therapeutic agent for certain neurological disorders.
properties
Molecular Formula |
C19H14BrN7O2 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14BrN7O2/c1-29-13-4-2-3-11(9-13)17-14-15(10-5-7-12(20)8-6-10)22-23-18(28)16(14)21-19-24-25-26-27(17)19/h2-9,17,25-26H,1H3 |
InChI Key |
WWFUXHYUCOYYGF-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
SMILES |
COC1=CC=CC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol](/img/structure/B267847.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267849.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267850.png)
![1-[(4-Methylbenzyl)amino]propan-2-ol](/img/structure/B267853.png)
![1-[(3-Bromobenzyl)amino]-2-propanol](/img/structure/B267854.png)


![N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide](/img/structure/B267864.png)


![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267868.png)
![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267870.png)
![6-bromo-N-(furan-2-ylmethyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267873.png)
![N-benzyl-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267875.png)